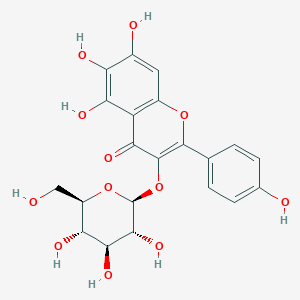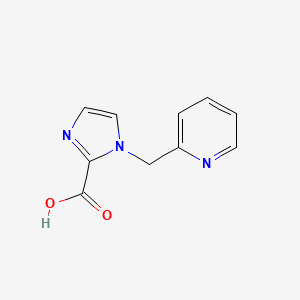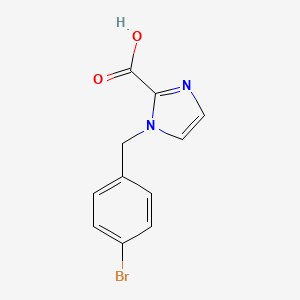
Scutellarein 3-O-glucoside
概要
説明
Scutellarein 3-O-glucoside, also known as scutellarin, is a flavonoid found in plants such as Scutellaria baicalensis, which is used in traditional Chinese medicine for its anti-inflammatory, antioxidant, and anti-tumor properties. It is also used for its ability to protect against oxidative damage and its ability to reduce inflammation. This compound is a powerful antioxidant that has been studied for its potential therapeutic benefits in a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
科学的研究の応用
1. Neuroprotective Effects
Scutellarein 3-O-glucoside, a flavonoid, shows potential as a neuroprotective agent. Research indicates it has more effective neuroprotective properties than its precursor scutellarin, especially in cases of brain ischemia. This effectiveness is attributed to its better solubility, bioavailability, and bio-activity compared to scutellarin, suggesting its potential as a treatment for ischemic cerebro-vascular disease (Qian et al., 2012). Additionally, comparative studies of scutellarin and scutellarein in rats revealed that scutellarein provided better protection against neuronal injury and cerebral ischemia (Tang et al., 2014).
2. Antioxidant Activity
This compound exhibits significant antioxidant properties. Research comparing scutellarein and scutellarin (its glucuronide form) showed that glucuronidation can either decrease or enhance the antioxidant potentials of the compound. For instance, glucuronidation decreased the antioxidant potential in some cases but enhanced superoxide scavenging and iron-chelating potentials in others (Liu et al., 2018).
3. Potential in Treating Cardiovascular Diseases
There is evidence suggesting that this compound could be beneficial in treating cardiovascular diseases. A study focusing on the absorption and disposition of scutellarein in humans indicated its potential application in treating cardiovascular conditions due to its unique pharmacokinetic characteristics (Gao et al., 2012).
4. Cancer Treatment
This compound has shown promise in cancer treatment. Research demonstrates its potential in targeting oxidative stress-mediated tumor angiogenesis and apoptotic nuclear fragmentation, making it a candidate for further investigation in cancer therapies (Thirusangu et al., 2017).
作用機序
Target of Action
Scutellarein 3-O-glucoside, also known as 6-Hydroxykaempferol 3-O-β-D-glucoside, primarily targets hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in regulating cellular responses to hypoxia and inflammation, respectively .
Mode of Action
The compound interacts with its targets by regulating their expression at both the transcriptome and protein levels . This interaction results in the modulation of various signaling pathways, including the NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB pathways . These pathways are involved in the apoptotic program and cytokine inhibition .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the reactive oxygen species/hypoxia-inducible factor-1α/vascular endothelial growth factor pathway , which is involved in angiogenesis. It also regulates the NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB pathways , which are involved in inflammation and apoptosis.
Pharmacokinetics
This compound undergoes rapid and extensive biotransformation in vivo . After administration, it is absorbed rapidly, and its pharmacokinetic profile fits a two-compartment open model . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability .
Result of Action
The compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . It protects against endothelial injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R), decreases apoptosis in human umbilical vein endothelial cells (HUVECs), and reverses the mRNA expression of pro-inflammatory cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hypoxic conditions can enhance its protective effects against endothelial injury . More research is needed to fully understand how various environmental factors influence the compound’s action.
Safety and Hazards
将来の方向性
The future directions for Scutellarein research could involve exploring its potential therapeutic uses. For instance, Scutellarein has shown promising results in protecting against neuronal injury in a rat cerebral ischemia model . Additionally, the large-scale production of Scutellarein 7-O-glucoside through the optimization of appropriate fermentation conditions could be a potential area of future research .
生化学分析
Biochemical Properties
Scutellarein 3-O-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS) . Additionally, it interacts with proteins involved in inflammatory signaling pathways, such as NF-κB, leading to the modulation of cytokine expression and a reduction in inflammation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the AMP-activated protein kinase (AMPK) pathway, leading to enhanced glucose uptake and improved insulin sensitivity in cells . Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the PI3K/Akt signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes such as NADPH oxidase, inhibiting their activity and reducing ROS production . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and thereby inhibiting the expression of pro-inflammatory genes . Additionally, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its bioactivity for extended periods . It can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress, inflammation, and tumor growth . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and bioactivity. The compound is metabolized primarily through phase II conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion . Additionally, this compound can modulate metabolic flux by influencing key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, thereby affecting cellular energy production and metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as glucose transporters (GLUTs), and distributed to different cellular compartments . The compound can also bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream and distribution to target tissues . The localization and accumulation of this compound within cells can influence its bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial function . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity within cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-11-14(26)17(29)18(30)21(32-11)33-20-16(28)12-10(5-9(24)13(25)15(12)27)31-19(20)7-1-3-8(23)4-2-7/h1-5,11,14,17-18,21-27,29-30H,6H2/t11-,14-,17+,18-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYGQKBUNSAYQA-CZTZGLBASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304420 | |
| Record name | 6-Hydroxykaempferol 3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145134-61-8 | |
| Record name | 6-Hydroxykaempferol 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145134-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxykaempferol 3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3027929.png)



![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)
![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)
